4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride (CAS: 951380-43-1) is a bicyclic heterocyclic compound featuring a tetrahydrothieno[3,2-c]pyridine backbone with a ketone group at the 2-position and a hydrochloride salt. Its molecular formula is C₇H₁₀ClNOS, with a molecular weight of 191.67 g/mol . This compound serves as a critical intermediate in synthesizing Prasugrel, a potent antiplatelet drug that inhibits ADP-induced platelet aggregation . The Mitsunobu reaction is a key step in its synthesis, enabling efficient coupling with other pharmacophores like 2-fluorophenyl-cyclopropyl ketone derivatives .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-thieno[3,2-c]pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.ClH/c9-7-3-5-4-8-2-1-6(5)10-7;/h8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFYEUCZRPLBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=O)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739205 | |
| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951380-43-1 | |
| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloronicotinic acid with thiourea, followed by cyclization and subsequent reduction to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to maintain the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into different derivatives, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under conditions like reflux in organic solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Serves as an intermediate in the synthesis of antithrombotic drugs like clopidogrel, which are used to prevent blood clots.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride, particularly in its role as an intermediate for clopidogrel, involves the inhibition of platelet aggregation. Clopidogrel, once metabolized, irreversibly binds to the P2Y12 receptor on platelets, preventing ADP-mediated activation of the GPIIb/IIIa complex, which is crucial for platelet aggregation and thrombus formation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with key analogs:
Key Observations :
- Positional Isomerism : The fusion position of the thiophene ring ([3,2-c] vs. [2,3-c]) alters electronic properties and biological activity. For example, the [3,2-c] isomer in the target compound is pharmacologically active in Prasugrel, whereas the [2,3-c] variant lacks documented antiplatelet effects .
- Hydrogenation State : The 5,6,7,7a-tetrahydro analog (CAS: 115473-15-9) has a distinct hydrogenation pattern, which may influence conformational flexibility and binding to ADP receptors .
- Protective Groups : The trityl-protected derivative (CAS: 178688-29-4) is used synthetically to block reactive sites during multi-step synthesis, increasing molecular weight and hydrophobicity .
Pharmacological Activity
- Target Compound : As a Prasugrel precursor, it contributes to the drug’s mechanism of action—irreversible inhibition of the P2Y12 ADP receptor. Prasugrel exhibits faster onset and greater potency than clopidogrel due to optimized substituents (e.g., cyclopropyl and 2-fluorophenyl groups) .
- Analog Comparisons: 5-Trityl Derivative: The trityl group is removed during synthesis to expose the active site. This intermediate lacks intrinsic activity but is crucial for achieving high yields in Prasugrel production . Ketone-Free Analogs: Compounds lacking the 2-ketone group (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride) show reduced binding affinity to ADP receptors, underscoring the ketone’s role in stabilizing interactions . Positional Isomers: Thieno[2,3-c]pyridine derivatives are less studied but may serve as scaffolds for non-antiplatelet applications .
Biological Activity
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride (CAS No. 1367932-22-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₉ClN₂S
- Molecular Weight : 175.68 g/mol
- CAS Number : 28783-41-7
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key areas of focus include:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), which is crucial for catecholamine biosynthesis. Its efficacy was compared to tetrahydroisoquinoline (THIQ) derivatives, indicating that while it is an isosteric replacement, it generally exhibits lower potency than THIQ counterparts due to the electronic properties of the thiophene ring .
- Anti-inflammatory Properties : Studies have demonstrated that derivatives of this compound can significantly suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in models of inflammation. For instance, compounds derived from the thieno[3,2-c]pyridine scaffold were effective in reducing NO levels and interleukin-6 (IL-6) in BV-2 microglial cells at low concentrations .
The mechanism by which this compound exerts its biological effects is multifaceted:
- GSK-3β Inhibition : The compound has been linked to the inhibition of glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various signaling pathways involved in inflammation and cell survival .
- Alpha(2)-Adrenoceptor Affinity : It has shown selective affinity for alpha(2)-adrenoceptors, which are involved in modulating neurotransmitter release and have implications in treating conditions like hypertension and depression .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Q. Basic Research Focus
- NMR spectroscopy : H and C NMR to confirm the tetrahydrothienopyridine scaffold and substituent positions. Key signals include aromatic protons (δ 6.5–7.5 ppm) and methylene groups in the saturated ring (δ 2.5–4.0 ppm) .
- X-ray crystallography : SHELX software for resolving crystal structures, particularly to confirm the hydrochloride salt’s ionic interactions and hydrogen-bonding networks .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (175.68 g/mol) and fragmentation patterns .
How can researchers resolve discrepancies in reported pharmacological activities of derivatives like prasugrel and ticlopidine?
Advanced Research Focus
Discrepancies often arise from metabolic variability or assay conditions. Methodological approaches include:
- Comparative bioassays : Testing derivatives under standardized conditions (e.g., platelet aggregation assays with human PRP) to isolate structure-activity relationships .
- Metabolic profiling : Using LC-MS to identify active metabolites (e.g., prasugrel’s thiolactone intermediate) and correlate them with efficacy .
- Computational modeling : Docking studies to predict binding affinities for P2Y receptors, accounting for stereoelectronic effects .
What safety precautions are necessary when handling this compound?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (irritant per R36/37/38) .
- Ventilation : Use fume hoods to minimize inhalation of dust (H315, H319, H335 hazards) .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
What strategies are effective in minimizing impurity formation during synthesis?
Q. Advanced Research Focus
- Reagent purity : Use anhydrous solvents and high-grade starting materials to reduce byproducts like des-chloro analogs .
- Process control : Monitor reaction progress via TLC or in-situ IR to terminate reactions before side reactions dominate .
- Purification : Employ preparative HPLC or flash chromatography to isolate the target compound from impurities (e.g., 5-(2-chlorobenzyl) derivatives) .
How can researchers validate the compound’s stability under varying storage conditions?
Q. Advanced Research Focus
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC-UV .
- Light sensitivity testing : Expose to UV-Vis light (ICH Q1B guidelines) to assess photodegradation pathways .
- Packaging : Use amber glass vials with desiccants to prevent hydrolysis and oxidation .
What computational tools are recommended for predicting the compound’s physicochemical properties?
Q. Basic Research Focus
- LogP prediction : Use MarvinSketch or ACD/Labs to estimate partition coefficients for solubility optimization .
- pKa determination : SPARC or MoKa software to predict ionization states relevant to bioavailability .
- Molecular dynamics : GROMACS for simulating interactions in biological matrices (e.g., plasma protein binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
